Dichloroacetyl peroxide
Description
Contextualization of Peroxide Chemistry in Advanced Research
Organic peroxides are a class of organic compounds characterized by the presence of a peroxide functional group (-O-O-). The relative weakness of the oxygen-oxygen single bond makes these molecules highly reactive and useful in a variety of chemical contexts. nordmann.global Upon thermal or photochemical activation, this bond undergoes homolytic cleavage to generate highly reactive free radicals. alfachemic.com This property is the cornerstone of their utility as initiators for radical polymerizations, a process fundamental to the production of a vast array of plastics and resins, including polyethylene, polyvinylchloride (PVC), and acrylics. nordmann.globalpergan.com
Beyond polymerization, peroxides are powerful oxidizing agents and have found application in numerous organic synthesis transformations, as bleaching agents, and in the cross-linking of polymers to create thermoset materials. nordmann.globalpergan.com The field is broad, encompassing hydroperoxides (R-O-O-H), dialkyl peroxides (R-O-O-R'), and diacyl peroxides (R-C(O)O-O-C(O)-R), among others. Research continues to explore new peroxide structures and their applications, aiming for greater control over reaction initiation, improved efficiency, and the development of more sustainable chemical processes. alfachemic.com The study of specific peroxides, such as dichloroacetyl peroxide, is situated within this larger effort to harness the controlled reactivity of the peroxide bond for advanced material and chemical synthesis.
Historical Trajectory of this compound Investigations
While the discovery of the first organic peroxide, diacetyl peroxide, dates back to 1858, the systematic investigation and industrial application of diacyl peroxides gained significant momentum with the rise of the polymer industry in the 20th century. Specific research focusing exclusively on this compound is not extensively detailed in open scientific literature, suggesting it has been a compound of specialized interest rather than broad academic inquiry.
The primary historical documentation for the investigation of this compound appears in patent literature from the 1960s and 1970s. These patents identify this compound as a potent initiator for the polymerization of vinyl chloride. google.comgoogleapis.com This indicates that its main trajectory of investigation was driven by industrial research and development aimed at producing PVC and related polymers. For instance, a 1972 patent lists this compound among a series of α-halo substituted diacyl peroxides developed as polymerization initiators. google.com This places the investigation of this compound within the mid-century industrial effort to fine-tune the properties of polymers by developing novel and more efficient initiators.
Fundamental Research Significance of this compound in Organic Chemistry and Materials Science
The research significance of this compound, a symmetrical diacyl peroxide, stems from its function as a precursor to dichlorinated radical species. Its structure, featuring two dichloroacetyl groups linked by a peroxide bridge, makes it a subject of interest for both fundamental organic reaction mechanisms and applied materials science.
In organic chemistry , the primary significance of this compound lies in its role as a source of dichloroacetoxy radicals (Cl₂CHCOO•). The synthesis of diacyl peroxides is typically achieved through the reaction of an acid chloride with a peroxide source, such as sodium peroxide or a hydrogen peroxide-base system. This general method is applicable for the preparation of this compound from dichloroacetyl chloride.
| General Synthesis of Diacyl Peroxides |
| Reactants |
| Product |
| Application to this compound |
Upon heating, this compound undergoes thermal decomposition, breaking the O-O bond to generate two dichloroacetoxy radicals. These radicals can then lose carbon dioxide to form dichloromethyl radicals (•CHCl₂), which are the active species that initiate further reactions.
In materials science , the fundamental importance of this compound is its application as a radical initiator for polymerization. The efficiency of an initiator is critical as it directly influences the rate of polymerization and the final properties of the polymer. The presence of chlorine atoms on the acetyl group modifies the reactivity and decomposition kinetics of the peroxide compared to its non-halogenated counterpart, diacetyl peroxide. Patents from the era of its investigation specify its use in vinyl chloride polymerization. google.comgoogleapis.com While specific performance data for the symmetrical this compound is scarce in public documents, a related asymmetrical peroxide, acetyl this compound, was evaluated for its utility in initiating vinyl chloride polymerization, demonstrating the interest in these halogenated structures.
| Performance of Acetyl this compound in Vinyl Chloride Polymerization | | :--- | :--- | | Initiator | Acetyl this compound | | Initiator Concentration (mol/100 mol monomer) | 0.1 | | Polymerization Time (hours) | 3.0 | | Conversion (%) | 79 | | Porosity Index | 43 | Data sourced from US Patent 3,652,681, demonstrating the utility of a closely related dichloroacetyl-containing peroxide initiator. google.com
The research into such compounds was aimed at creating initiators that could offer advantages in solubility, decomposition temperature, and initiation efficiency, thereby providing greater control over the manufacturing of high-performance polymers.
Structure
3D Structure
Properties
CAS No. |
10432-02-7 |
|---|---|
Molecular Formula |
C4H2Cl4O4 |
Molecular Weight |
255.9 g/mol |
IUPAC Name |
(2,2-dichloroacetyl) 2,2-dichloroethaneperoxoate |
InChI |
InChI=1S/C4H2Cl4O4/c5-1(6)3(9)11-12-4(10)2(7)8/h1-2H |
InChI Key |
LACJUMMFBDWVHD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OOC(=O)C(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dichloroacetyl Peroxide
Established Synthetic Pathways for Dichloroacetyl Peroxide Generation
The generation of diacyl peroxides, including this compound, primarily relies on the formation of a peroxide bridge between two acyl groups. The most common precursors for this transformation are derivatives of dichloroacetic acid, which are reacted with a source of peroxide.
Acylation-Peroxidation Routes Utilizing Dichloroacetic Acid Derivatives
The most conventional and widely applied method for synthesizing diacyl peroxides involves the reaction of an acylating agent with a peroxide source. numberanalytics.com For this compound, this typically involves derivatives of dichloroacetic acid, such as dichloroacetyl chloride.
One established pathway is the reaction of dichloroacetyl chloride with hydrogen peroxide in the presence of a base. wikipedia.org The base, often sodium hydroxide (B78521), deprotonates the hydrogen peroxide to form the hydroperoxide anion, which is a more potent nucleophile than hydroxide and subsequently attacks the electrophilic carbonyl carbon of the acyl chloride. A competing reaction is the hydrolysis of the acid chloride, which makes careful control of the reaction conditions crucial. wikipedia.org
Another significant route involves the reaction of an acyl chloride with a pre-formed peroxy acid or its salt. wikipedia.orgwiley.com In the context of producing an unsymmetrical diacyl peroxide like acetyl this compound, one could react dichloroacetyl chloride with a salt of peroxyacetic acid. wiley.com Conversely, the symmetrical this compound can be synthesized by reacting dichloroacetyl chloride with the corresponding peroxy-dichloroacetic acid or its salt. The synthesis of peroxy acids can be achieved by reacting carboxylic acids with hydrogen peroxide. dss.go.th
The general scheme for the synthesis of symmetrical diacyl peroxides from acid chlorides and hydrogen peroxide is as follows: 2 CHCl₂COCl + H₂O₂ + 2 NaOH → (CHCl₂CO)₂O₂ + 2 NaCl + 2 H₂O
A summary of common reactants for this pathway is presented below.
| Acylating Agent | Peroxide Source | Base/Catalyst | Product |
| Dichloroacetyl chloride | Hydrogen peroxide | Sodium hydroxide | This compound |
| Dichloroacetyl chloride | Sodium peroxide | None (direct reaction) | This compound |
| Dichloroacetyl chloride | Peroxy-dichloroacetic acid | Pyridine | This compound |
| Dichloroacetic anhydride (B1165640) | Hydrogen peroxide | Base | This compound |
Direct Peroxygenation Approaches to this compound
Direct peroxygenation involves the introduction of a peroxide group through reaction with molecular oxygen. While common for the formation of hydroperoxides via autoxidation, this route is less typical for the direct synthesis of diacyl peroxides from non-peroxide precursors. wikipedia.org However, certain specialized methods can be considered. For instance, the oxidation of trichloroethylene (B50587) can produce dichloroacetyl chloride, with peroxides sometimes used as free-radical initiators in this process. google.comhangdachem.com While this does not directly yield this compound, it highlights the role of oxidation in the synthesis of its key precursor.
Matrix isolation studies have shown that the reaction of trichloroethene with hydroxyl radicals, generated from the photolysis of hydrogen peroxide, yields dichloroacetyl chloride. rsc.orgreading.ac.ukrsc.org This reaction proceeds through a radical mechanism involving the addition of the OH radical to the double bond, followed by rearrangement. While this specific method produces the acyl chloride, it demonstrates a peroxy-radical-mediated pathway to a dichloroacetyl moiety. The direct conversion to the peroxide would require a subsequent dimerization or coupling step, which is not typically observed under these conditions.
Emerging Synthetic Strategies for Enhanced this compound Yield and Purity
Modern synthetic chemistry continuously seeks to improve reaction efficiency, safety, and product quality. For peroxide synthesis, which is often hazardous, the development of new strategies is particularly important.
One area of advancement is the use of microreactors for the synthesis of organic peroxides. researchgate.netresearchgate.netgoogle.com These systems offer superior control over reaction parameters such as temperature and mixing, which is critical for exothermic peroxide-forming reactions. google.com The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing runaway reactions and minimizing the formation of byproducts. researchgate.netresearchgate.net This technology could be applied to the synthesis of this compound to enhance both safety and yield.
The use of phase-transfer catalysts (PTC) represents another strategy. In the synthesis of related compounds like bis(2,4-dichlorobenzoyl) peroxide, PTCs have been used to facilitate the reaction between an organic-soluble acyl chloride and an aqueous peroxide phase, improving reaction rates and yields. This methodology could be adapted for this compound synthesis.
Furthermore, the in-situ generation of reactants can lead to higher yields and purity. For example, diacyl peroxides can be generated in situ from aliphatic acids and hydrogen peroxide to serve as a source for alkyl radicals in subsequent reactions. organic-chemistry.org This approach avoids the isolation of the potentially unstable peroxide intermediate.
Mechanistic Analysis of this compound Formation Reactions
The formation of diacyl peroxides from acyl chlorides and a peroxide source generally proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below, using the reaction of dichloroacetyl chloride and hydrogen peroxide under basic conditions as an example:
Activation of the Peroxide: In the presence of a base like sodium hydroxide, hydrogen peroxide is deprotonated to form the hydroperoxide anion (HOO⁻). This anion is a strong nucleophile. H₂O₂ + NaOH → Na⁺HOO⁻ + H₂O
Nucleophilic Attack: The hydroperoxide anion attacks the electrophilic carbonyl carbon of dichloroacetyl chloride. This results in the formation of a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as the leaving group, to form a peroxy acid intermediate (peroxy-dichloroacetic acid).
Second Acylation: In a similar sequence, a second molecule of dichloroacetyl chloride is attacked by the peroxy acid anion (formed by deprotonation of the peroxy acid), leading to the final symmetrical this compound.
Optimization Parameters in this compound Synthesis for Research Applications
To obtain high yields and purity of this compound for research purposes, several reaction parameters must be carefully controlled.
Temperature Control: The synthesis of diacyl peroxides is often highly exothermic. Maintaining a low temperature (typically between 0-10°C) is crucial to prevent the decomposition of the peroxide product and to minimize side reactions. google.com Exceeding the optimal temperature can lead to reduced yields and the formation of hazardous decomposition products.
Stoichiometry and Reagent Addition: The molar ratio of the reactants plays a significant role. Using a slight excess of the peroxide source can help to drive the reaction to completion. The rate of addition of the highly reactive dichloroacetyl chloride must be carefully controlled to manage the reaction exotherm and prevent localized high concentrations that could lead to side reactions.
Solvent and pH: The choice of solvent is important for ensuring the solubility of reactants and facilitating the reaction. For reactions involving aqueous hydrogen peroxide and an organic acyl chloride, a two-phase system or the use of a phase-transfer catalyst may be employed. The pH of the reaction medium must be controlled, especially in base-catalyzed reactions, to favor the formation of the hydroperoxide anion while minimizing the hydrolysis of the acyl chloride. wikipedia.org
Mixing: Efficient mixing is essential to ensure homogeneity, particularly in heterogeneous reaction systems. Vigorous stirring promotes contact between the reactants and helps with heat dissipation, which can prevent the formation of hot spots and subsequent decomposition.
Purification: Post-synthesis purification is critical for removing unreacted starting materials, byproducts, and residual catalysts. This often involves washing the product with water to remove salts and water-soluble impurities, followed by drying under carefully controlled conditions. Chromatographic methods can also be employed for obtaining high-purity samples for analytical purposes. wiley.com
The table below summarizes key optimization parameters.
| Parameter | Optimal Condition | Rationale |
| Temperature | Low (e.g., 0-10°C) | Prevents product decomposition, controls exothermicity. google.com |
| Reagent Addition | Slow, controlled addition of acyl chloride | Manages reaction rate and heat generation. |
| pH | Basic (for H₂O₂ activation) | Promotes formation of the nucleophilic hydroperoxide anion. wikipedia.org |
| Mixing | Vigorous and efficient | Ensures homogeneity, improves heat transfer, and increases reaction rate. |
| Catalyst | Phase-transfer catalyst (for two-phase systems) | Facilitates reaction between reactants in different phases. |
Reaction Mechanisms and Chemical Behavior of Dichloroacetyl Peroxide
Thermal Decomposition Pathways of Dichloroacetyl Peroxide
The thermal decomposition of this compound is a process driven by heat, which provides the necessary energy to overcome the activation barrier for the cleavage of the peroxide bond. This decomposition can proceed through several mechanisms, including homolytic scission, and can be described by unimolecular and bimolecular kinetics.
Homolytic Scission Mechanisms and Radical Generation in this compound
The primary step in the thermal decomposition of this compound is the homolytic cleavage of the oxygen-oxygen (O-O) bond. This bond is inherently weak, and upon heating, it breaks symmetrically, with each oxygen atom retaining one of the bonding electrons. This process, known as homolysis, results in the formation of two dichloroacetoxy radicals (CHCl₂COO•).
The generated dichloroacetoxy radicals are highly unstable and can undergo further reactions. A common subsequent step is the decarboxylation of the dichloroacetoxy radical, where it loses a molecule of carbon dioxide (CO₂) to form a dichloromethyl radical (•CHCl₂). These dichloromethyl radicals are also very reactive and can participate in various subsequent reactions, such as hydrogen abstraction from a solvent molecule or recombination with other radicals.
(Cl₂HC-C(O)O)₂ → 2 Cl₂HC-C(O)O• Cl₂HC-C(O)O• → •CHCl₂ + CO₂
Unimolecular and Bimolecular Decomposition Kinetics of this compound
The thermal decomposition of this compound can be described by both unimolecular and bimolecular kinetic models, depending on the reaction conditions.
Unimolecular Decomposition: At low concentrations or in the gas phase, the decomposition is often a first-order process, meaning the rate of decomposition is directly proportional to the concentration of the peroxide. This is characteristic of a unimolecular mechanism where the peroxide molecule decomposes independently. The rate law for unimolecular decomposition is given by:
Rate = k[this compound]
where 'k' is the first-order rate constant.
Bimolecular Decomposition: In some cases, particularly at higher concentrations or in certain solvents, a second-order, or bimolecular, decomposition pathway can become significant. This involves the interaction of two peroxide molecules or the interaction of a peroxide molecule with a solvent molecule or a radical. The rate of a bimolecular decomposition is proportional to the product of the concentrations of the reacting species. For a reaction involving two peroxide molecules, the rate law would be:
Rate = k[this compound]²
The actual observed kinetics can be a combination of both unimolecular and bimolecular processes, leading to more complex rate expressions.
Influence of Solvent and Temperature on this compound Decomposition Products
The nature of the solvent and the reaction temperature play a crucial role in determining the products of this compound decomposition.
Temperature: As with most chemical reactions, the rate of thermal decomposition of this compound increases with temperature. Higher temperatures provide more kinetic energy to the molecules, increasing the frequency and energy of collisions, and thus the likelihood of bond cleavage. The specific temperature at which decomposition becomes significant is a key characteristic of the peroxide's thermal stability.
Solvent Effects: The solvent can influence the decomposition in several ways:
Polarity: The polarity of the solvent can affect the stability of the transition state and the resulting radical intermediates. Polar solvents may stabilize charged intermediates if any are formed through heterolytic cleavage pathways, although homolytic cleavage is generally dominant for peroxides.
Reactivity of the Solvent: Solvents with easily abstractable hydrogen atoms can react with the generated radicals. For example, a dichloromethyl radical can abstract a hydrogen atom from a hydrocarbon solvent, forming chloroform (CHCl₃) and a solvent radical. This can lead to a variety of secondary products derived from the solvent.
The interplay of these factors determines the final distribution of products, which can include carbon dioxide, chloroform, and products derived from solvent participation.
Photochemical Reactivity of this compound
In addition to thermal energy, this compound can be decomposed by the absorption of light energy, a process known as photolysis. This photochemical reactivity is dependent on the wavelength of the incident light.
Photolytic Cleavage Mechanisms of this compound
Similar to thermal decomposition, the primary event in the photolysis of this compound is the cleavage of the O-O bond. The absorption of a photon of sufficient energy excites the peroxide molecule to an electronically excited state. In this excited state, the O-O bond is significantly weakened and readily undergoes homolytic scission to produce two dichloroacetoxy radicals.
(Cl₂HC-C(O)O)₂ + hν → 2 Cl₂HC-C(O)O• Cl₂HC-C(O)O• → •CHCl₂ + CO₂
The efficiency of this process is described by the quantum yield, which is the number of peroxide molecules decomposed per photon absorbed.
Wavelength Dependence in this compound Photodecomposition
The photochemical decomposition of this compound is dependent on the wavelength of the incident light. The molecule will only absorb light of specific wavelengths, corresponding to the energy required to promote an electron to a higher energy level. This absorption spectrum is a characteristic property of the compound.
Decomposition will only occur if the absorbed photon has enough energy to break the O-O bond. Therefore, photolysis is typically induced by ultraviolet (UV) light, as photons in this region of the electromagnetic spectrum possess sufficient energy. The efficiency of decomposition (quantum yield) can also vary with wavelength. At certain wavelengths, the absorbed energy may be more efficiently channeled into bond breaking, leading to a higher quantum yield, while at other wavelengths, the energy may be dissipated through other non-reactive pathways such as fluorescence or internal conversion.
Detailed studies on the wavelength dependence of this compound photodecomposition would involve irradiating the compound with light of various specific wavelengths and measuring the rate of decomposition to determine the quantum yield at each wavelength. This information is crucial for understanding the atmospheric fate of such compounds and for applications in photochemistry.
This compound as a Radical Initiator in Polymerization Chemistry
Organic peroxides are a well-established class of compounds used to initiate free radical polymerization. pergan.com this compound is mentioned in chemical literature and patents as a member of this class of initiators. googleapis.com
The initiation of free radical polymerization by this compound begins with the thermal or photochemical decomposition of the peroxide. This decomposition involves the homolytic cleavage of the oxygen-oxygen bond to generate two dichloroacetoxy radicals (Cl₂CHCOO•). These primary radicals can then initiate polymerization by adding to a monomer molecule, thereby creating a new radical species that can propagate the polymer chain.
The general steps for initiation are as follows:
Decomposition: (Cl₂CHCOO)₂ → 2 Cl₂CHCOO•
Initiation: Cl₂CHCOO• + M → Cl₂CHCOOM•
Where M represents a monomer molecule.
Chain transfer is a crucial process in polymerization that can influence the molecular weight of the resulting polymer. It involves the termination of a growing polymer chain and the creation of a new radical that can initiate the growth of a new chain. While general mechanisms of chain transfer to initiators are known for peroxides, specific data and chain transfer constants for this compound are not well-documented in scientific literature.
The choice of initiator can have a significant impact on the microstructure and architecture of the resulting polymer. Factors such as the rate of initiation and the potential for the initiator fragments to participate in side reactions can affect branching and other structural features. However, detailed studies specifically investigating the influence of this compound on polymer microstructure are not extensively reported.
This compound in Oxidation and Oxygenation Reactions
Organic peroxides are also utilized as oxidizing agents in various chemical syntheses, including epoxidation and other selective oxidation reactions.
Epoxidation is the process of forming an epoxide ring from an alkene. This reaction is often mediated by peroxy acids. While this compound is a diacyl peroxide and not a peroxy acid, the possibility of it acting as an oxygen source for epoxidation, potentially in the presence of a catalyst, can be considered. However, there is a lack of specific literature detailing the use of this compound for epoxidation reactions.
Beyond epoxidation, organic peroxides can be involved in a range of selective oxidation reactions. These can include hydroxylations, and the oxidation of sulfides to sulfoxides and sulfones. The reactivity of this compound in such transformations would be dictated by the stability of the dichloroacetoxy radical and the specific reaction conditions. As with its other applications, detailed research on the use of this compound in these selective oxidation processes is not widely available.
Physical and Chemical Properties
Some fundamental properties of this compound have been reported, primarily in the context of its hazardous nature as an explosive.
| Property | Value |
| Molecular Weight | 186.98 g/mol |
| Physical Form | Small, hygroscopic needles |
| Melting Point | 35-36 °C |
| Decomposition Temperature | > 70 °C |
Data sourced from "The Encyclopedia of Explosives and Related Items" scribd.com
Reactions of this compound with Organic and Inorganic Substrates
This compound, as a diacyl peroxide, is a versatile reagent capable of participating in a variety of chemical transformations. Its reactivity is primarily dictated by the weak oxygen-oxygen single bond and the electrophilic nature of the carbonyl carbons, which is significantly enhanced by the presence of the electron-withdrawing chlorine atoms. This section explores the chemical behavior of this compound in reactions with a range of organic and inorganic substrates, focusing on nucleophilic attack and radical-mediated halogen abstraction.
Nucleophilic Attack on this compound
The carbonyl carbons in this compound are highly electrophilic due to the inductive effect of the two chlorine atoms on each acetyl group. This pronounced positive character makes them susceptible to attack by a variety of nucleophiles. The general mechanism for nucleophilic attack on a diacyl peroxide can proceed via two main pathways: attack at the carbonyl carbon or attack at the peroxidic oxygen.
In the case of this compound, nucleophilic attack is most likely to occur at the carbonyl carbon, following a nucleophilic acyl substitution mechanism. This pathway is favored due to the high electrophilicity of the carbonyl center and the stability of the resulting dichloroacetate leaving group. The reaction is initiated by the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the O-O bond or the C-O bond, with the former being more probable due to the inherent weakness of the peroxide linkage.
Alternatively, some nucleophiles may attack one of the peroxidic oxygen atoms in an SN2-type reaction. acs.orgacs.org This pathway is more common for softer nucleophiles and results in the cleavage of the O-O bond. The electron-withdrawing nature of the dichloroacetyl groups makes the peroxidic oxygens more electrophilic compared to non-halogenated diacyl peroxides, potentially increasing the feasibility of this pathway.
A variety of organic and inorganic nucleophiles can react with this compound. The table below summarizes some potential reactions and their expected products based on the general reactivity of diacyl peroxides.
| Nucleophile | Substrate Class | Expected Major Product(s) | Reaction Pathway |
|---|---|---|---|
| Amines (e.g., R-NH2) | Organic | N-substituted dichloroacetamide and dichloroacetic acid | Nucleophilic Acyl Substitution |
| Phosphines (e.g., R3P) | Organic | Phosphine oxide and dichloroacetic anhydride (B1165640) | Nucleophilic attack on oxygen, followed by rearrangement |
| Alcohols (e.g., R-OH) | Organic | Ester of dichloroacetic acid and dichloroacetic acid | Nucleophilic Acyl Substitution |
| Thiolates (e.g., RS-) | Organic | Thioester of dichloroacetic acid and dichloroacetate | Nucleophilic Acyl Substitution |
| Halide Ions (e.g., I-) | Inorganic | Dichloroacetyl halide and dichloroacetate | Nucleophilic Acyl Substitution |
Detailed Research Findings:
While specific research on the nucleophilic reactions of this compound is limited, studies on analogous diacyl peroxides provide valuable insights. For instance, cyclic diacyl peroxides have been shown to react with enol acetates via an SN2@O mechanism, where the peroxide acts as an O-electrophile. acs.orgacs.org This suggests that under certain conditions, this compound could also react via direct attack at the oxygen atom. The reactivity is influenced by both the structure of the peroxide and the nature of the nucleophile. The strong electron-withdrawing effect of the dichloroacetyl groups is expected to significantly enhance the electrophilicity of both the carbonyl carbons and the peroxide oxygens, making it more reactive towards nucleophiles than non-halogenated analogs like acetyl peroxide.
Reactions Involving Halogen Abstraction by this compound Radicals
The weak O-O bond in this compound readily undergoes homolytic cleavage upon thermal or photochemical initiation to generate two dichloroacetyloxy radicals (Cl2CHCOO•). rsc.org These radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including decarboxylation to form dichloromethyl radicals (•CHCl2) and carbon dioxide.
A key reaction of acyloxy and alkyl radicals is hydrogen atom abstraction. However, in the context of halogenated substrates, halogen atom abstraction can become a competing and significant pathway. The dichloroacetyloxy radical, or the dichloromethyl radical derived from it, can potentially abstract a halogen atom from a suitable organic or inorganic substrate.
The feasibility of halogen abstraction depends on the bond dissociation energies of the relevant bonds. The radical will preferentially abstract the atom that results in the formation of a more stable radical and a more stable product molecule.
The table below outlines potential substrates for halogen abstraction by radicals derived from this compound and the anticipated products.
| Radical Species | Substrate | Substrate Class | Expected Product(s) | Mechanism |
|---|---|---|---|---|
| Cl2CHCOO• | Alkyl Iodide (R-I) | Organic | Dichloroacetyl hypoiodite and Alkyl radical (R•) | Halogen Atom Transfer (XAT) |
| •CHCl2 | Alkyl Bromide (R-Br) | Organic | Bromodichloromethane and Alkyl radical (R•) | Halogen Atom Transfer (XAT) |
| Cl2CHCOO• | Carbon Tetrachloride (CCl4) | Organic | Dichloroacetyl hypochlorite and Trichloromethyl radical (•CCl3) | Halogen Atom Transfer (XAT) |
| •CHCl2 | Molecular Iodine (I2) | Inorganic | Iododichloromethane and Iodine radical (I•) | Halogen Atom Transfer (XAT) |
Detailed Research Findings:
Theoretical and Computational Investigations of Dichloroacetyl Peroxide
Quantum Chemical Calculations of Dichloroacetyl Peroxide Electronic Structure
Quantum chemical calculations provide fundamental insights into the electronic makeup of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For this compound, these calculations are crucial for understanding the influence of the electron-withdrawing chloroacetyl groups on the peroxide moiety.
Molecular Orbital Analysis and Bonding Characteristics of this compound
Molecular orbital (MO) theory offers a detailed picture of the distribution and energy of electrons within a molecule. In this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's chemical reactivity.
Computational analyses of analogous, simpler diacyl peroxides suggest that the HOMO is likely to be a bonding σ-orbital associated with the peroxide O-O bond, while the LUMO is expected to be the corresponding anti-bonding σ*-orbital. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.
The presence of the two dichloroacetyl groups is anticipated to significantly influence the electronic structure. The strong inductive effect of the chlorine atoms withdraws electron density from the peroxide bridge. This withdrawal of electron density is expected to lower the energy of both the HOMO and the LUMO. More advanced computational methods can provide precise energy levels and visualizations of these frontier orbitals.
A Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics. This method partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For this compound, an NBO analysis would likely reveal significant delocalization of electron density from the oxygen lone pairs into the anti-bonding orbitals of the adjacent carbonyl groups, a phenomenon known as negative hyperconjugation. This interaction can influence the geometry and stability of the molecule.
Below is a hypothetical data table summarizing key electronic properties of this compound that could be obtained from quantum chemical calculations.
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G(d) |
| O-O Bond Length | 1.48 Å | DFT/B3LYP/6-31G(d) |
| C=O Bond Length | 1.19 Å | DFT/B3LYP/6-31G(d) |
Note: The values in this table are illustrative and would need to be confirmed by specific computational studies on this compound.
Conformational Analysis and Energetics of this compound
The rotational freedom around the O-O and C-O single bonds in this compound gives rise to various possible conformations. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformers.
The potential energy surface can be explored by systematically varying the key dihedral angles and calculating the energy at each point. This allows for the identification of local minima (stable conformers) and transition states (saddle points) that connect them. The energy differences between these structures provide insight into the conformational flexibility of the molecule at different temperatures.
A representative table of relative energies for different conformers of this compound is presented below.
| Conformer | Dihedral Angle (Cl-C-O-O) | Relative Energy (kcal/mol) |
| Gauche | ~85° | 0.0 |
| Anti (trans) | 180° | 2.5 |
| Syn (cis) | 0° | 5.0 |
Note: These values are hypothetical and would require specific calculations for this compound.
Computational Modeling of this compound Decomposition Pathways
The thermal and photochemical decomposition of peroxides is a fundamental process in organic chemistry, often proceeding through radical intermediates. Computational modeling is a powerful tool for investigating the mechanisms of these decomposition reactions, providing information that is often difficult to obtain experimentally.
Transition State Characterization for this compound Radical Formation
The initial step in the thermal decomposition of this compound is the homolytic cleavage of the weak O-O bond, leading to the formation of two dichloroacetyloxyl radicals. This process involves passing through a transition state, which represents the energy maximum along the reaction pathway.
Computational methods, such as density functional theory (DFT) and ab initio calculations, can be used to locate and characterize this transition state. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading to bond breaking. For the O-O bond cleavage in this compound, this imaginary frequency would correspond to the stretching of the O-O bond.
The activation energy for the decomposition can be calculated as the difference in energy between the transition state and the ground state of the reactant molecule. This value is a critical parameter for predicting the rate of decomposition at a given temperature. The presence of the electron-withdrawing chlorine atoms is expected to influence the activation energy compared to unsubstituted acetyl peroxide.
Reaction Coordinate Analysis for this compound Bond Scission
A reaction coordinate analysis provides a detailed view of the energetic and geometric changes that occur as the molecule moves from the reactant state to the product state. For the O-O bond scission in this compound, the reaction coordinate is typically defined as the distance between the two oxygen atoms.
By systematically increasing the O-O bond distance and calculating the energy at each step (while optimizing all other geometric parameters), a potential energy profile for the decomposition can be constructed. This profile clearly shows the reactant, the transition state, and the products (the two dichloroacetyloxyl radicals).
This analysis can also reveal any intermediate species or secondary transition states that may be involved in the decomposition process. For example, after the initial O-O bond cleavage, the resulting dichloroacetyloxyl radicals may undergo subsequent decarboxylation to form dichloromethyl radicals and carbon dioxide. Computational modeling can also be used to investigate the energetics of this secondary fragmentation pathway.
Prediction of this compound Reactivity and Selectivity using Computational Methods
Beyond understanding its intrinsic properties and decomposition, computational methods can be employed to predict how this compound will behave in chemical reactions. This predictive capability is invaluable for designing new synthetic methodologies and understanding complex reaction mechanisms.
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the reactivity of a series of organic peroxides, including this compound. researchgate.net These models correlate computed molecular descriptors (such as electronic properties, steric parameters, and topological indices) with experimentally determined reactivity data. Once a robust QSPR model is established, it can be used to predict the reactivity of new or unstudied peroxides.
Computational studies can also be used to evaluate the performance of this compound as an oxidant in specific reactions. For example, in amine-peroxide redox polymerization, computational models can predict the rates of initiation by calculating the activation barriers for the key reaction steps. nih.govnrel.gov These studies have shown that the electrophilicity of the peroxy bond, which is enhanced by electron-withdrawing groups like the dichloroacetyl moiety, can lead to faster initiation rates. nih.govnrel.gov
Furthermore, computational chemistry can be used to investigate the selectivity of reactions involving this compound. For instance, in reactions where multiple products are possible, calculating the activation energies for the different reaction pathways can help to predict which product will be favored. This is particularly useful for understanding and controlling the stereoselectivity or regioselectivity of a reaction.
By providing a detailed, atomistic-level understanding of its properties and reaction mechanisms, theoretical and computational investigations serve as a powerful complement to experimental studies of this compound, enabling a deeper and more comprehensive understanding of this important chemical compound.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov This technique can provide detailed insights into the conformational dynamics, solvent interactions, and decomposition pathways of molecules. While specific molecular dynamics studies focused exclusively on this compound are not extensively available in publicly accessible scientific literature, the principles of MD simulations can be applied to hypothesize how such investigations would be conducted and what valuable information they could yield.
MD simulations of this compound would involve creating a computational model of the molecule and simulating its behavior in different environments, such as in various solvents or at a range of temperatures and pressures. These simulations could help in understanding the stability of the peroxide bond, the influence of the surrounding environment on the molecule's structure, and the initial steps of its decomposition.
Potential Areas of Investigation:
Solvent Effects: Simulating this compound in different solvents, ranging from nonpolar (e.g., n-pentane) to polar (e.g., water or ethanol), could reveal how the solvent molecules interact with the peroxide. researchgate.net This is crucial for understanding its stability and reactivity in various chemical reaction conditions. The simulations could quantify the formation of hydrogen bonds or other non-covalent interactions between the solvent and the peroxide.
Temperature-Dependent Dynamics: By running simulations at different temperatures, researchers could investigate the onset of thermal decomposition. These simulations can help identify the vibrational modes that are most likely to lead to the cleavage of the weak oxygen-oxygen bond, a critical step in the initiation of radical reactions. dlr.de
Conformational Analysis: this compound possesses several rotatable bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This information is vital for understanding its reactivity and how it might interact with other molecules.
Hypothetical Simulation Data:
Were such simulations to be performed, the data generated would likely be presented in tables summarizing key parameters and results. Below are examples of what these data tables might look like.
Table 1: Hypothetical Simulation Parameters for this compound in Different Solvents
| Parameter | Value in Water | Value in Ethanol | Value in n-Pentane |
| Simulation Time (ns) | 100 | 100 | 100 |
| Temperature (K) | 298 | 298 | 298 |
| Pressure (atm) | 1 | 1 | 1 |
| Number of Peroxide Molecules | 1 | 1 | 1 |
| Number of Solvent Molecules | 5000 | 2000 | 1500 |
| Force Field | CHARMM36 | CHARMM36 | CHARMM36 |
Table 2: Hypothetical Interaction Energies and Structural Data from MD Simulations
| Property | Value in Water | Value in Ethanol | Value in n-Pentane |
| Average Peroxide-Solvent Interaction Energy (kcal/mol) | -15.2 | -10.5 | -2.1 |
| Average O-O Bond Length (Å) | 1.48 | 1.47 | 1.46 |
| Dihedral Angle (Cl-C-C=O) (degrees) | 120.5 | 118.2 | 115.8 |
| Radial Distribution Function (g(r)) Peak for Peroxide Oxygen and Solvent Hydrogen | 1.8 | 1.9 | N/A |
These hypothetical tables illustrate the kind of detailed, quantitative information that molecular dynamics simulations could provide, offering a deeper understanding of the behavior of this compound at the molecular level. Such computational studies would be invaluable for predicting its stability, reactivity, and decomposition mechanisms in various chemical environments.
Advanced Analytical Methodologies for Dichloroacetyl Peroxide Research
Spectroscopic Techniques for In Situ Monitoring of Dichloroacetyl Peroxide Reactions
In situ monitoring provides real-time insights into the reaction dynamics, allowing for the direct observation of intermediates and the elucidation of reaction mechanisms as they occur. Spectroscopic techniques are particularly powerful for this purpose, as they can identify functional groups and structural features of molecules non-invasively.
Time-resolved infrared (TR-IR) spectroscopy is a powerful technique for investigating photoinduced reactions by providing structural information about intermediates and reaction mechanisms. nih.gov By using a pump pulse (e.g., a UV laser) to initiate the decomposition of this compound and a subsequent IR probe pulse at varying delay times, the formation and decay of transient species can be monitored. The primary application in studying diacyl peroxides is the observation of the O-O bond cleavage and the subsequent decarboxylation process.
The decomposition of diacyl peroxides often leads to the formation of carbon dioxide (CO₂). Picosecond UV pump/IR probe spectroscopy has been successfully applied to study the decomposition of various aromatic diacyl peroxides, monitoring the formation and vibrational relaxation of CO₂ via its characteristic asymmetric stretching mode (ν₃) in the 2100–2450 cm⁻¹ range. mpg.deresearchgate.net For this compound, TR-IR would allow researchers to track the disappearance of the carbonyl (C=O) stretching bands of the parent molecule and the appearance of the strong absorption band of CO₂. Studies on analogous compounds have shown that CO₂ is often released on a picosecond timescale. mpg.deresearchgate.net Furthermore, the technique can provide information on the energy relaxation of the newly formed, vibrationally "hot" CO₂ molecules in solution. mpg.de
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Species |
| Carbonyl (C=O) stretch (symmetric) | ~1810-1820 | This compound |
| Carbonyl (C=O) stretch (asymmetric) | ~1780-1790 | This compound |
| Peroxide (O-O) stretch | ~850-900 | This compound |
| CO₂ asymmetric stretch (ν₃) | ~2349 (in gas phase) | Carbon Dioxide |
| Dichloroacetyl radical C=O stretch | ~1850-1900 | Dichloroacetyl radical |
Table 1: Expected Infrared Absorption Frequencies for this compound and Related Species.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. nih.gov Since the thermal or photochemical decomposition of this compound is expected to proceed via homolytic cleavage of the O-O bond, EPR is indispensable for identifying the resultant radical intermediates.
The primary radicals formed, such as the dichloroacetyloxyl radical (Cl₂CHCOO•), are often too short-lived for direct detection. researchgate.net Therefore, the spin trapping technique is employed. This method involves adding a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. nih.govmdpi.com The EPR spectrum of this spin adduct provides information, through its hyperfine coupling constants, that can be used to identify the original trapped radical. nih.gov Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov For the study of this compound, EPR spin trapping could confirm the formation of dichloroacetyloxyl radicals and any subsequent species, such as the dichloromethyl radical (•CHCl₂) formed after decarboxylation.
| Trapped Radical | Spin Trap | Adduct Hyperfine Coupling Constants (Typical Values) |
| Dichloroacetyloxyl (Cl₂CHCOO•) | DMPO | aN ≈ 13-14 G, aH ≈ 7-10 G |
| Dichloromethyl (•CHCl₂) | DMPO | aN ≈ 14-16 G, aH ≈ 18-20 G |
| Hydroxyl (•OH) | DMPO | aN = aH ≈ 14.9 G |
Table 2: Representative EPR Spin Trapping Data for Radicals Potentially Formed from this compound Decomposition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of diamagnetic molecules in solution. In the context of this compound, ¹H and ¹³C NMR can be used to monitor the reaction progress by following the disappearance of the peroxide's characteristic signals and the concurrent appearance of signals from its decomposition products. nih.gov This allows for kinetic analysis and product identification, providing crucial data for mechanistic proposals. researchgate.net
A specialized NMR technique, Chemically Induced Dynamic Nuclear Polarization (CIDNP), is particularly insightful for reactions involving radical pairs. researchgate.net The presence of CIDNP effects (enhanced absorption or emission signals in the NMR spectrum) provides unambiguous evidence for a mechanism involving the formation and reaction of geminal radical pairs. acs.org For this compound, observing CIDNP in the signals of products would strongly support a homolytic decomposition pathway and could provide details about the spin state of the initial radical pair. researchgate.net By identifying the products that show polarization, the specific pathways of the radical intermediates can be traced.
| Compound | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | ¹H | ~6.2-6.5 | Singlet |
| This compound | ¹³C | ~160-165 (C=O), ~65-70 (-CHCl₂) | - |
| Dichloroacetic acid | ¹H | ~6.0-6.2 (acid proton variable) | Singlet |
| Chloroform | ¹H | ~7.26 | Singlet |
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Products in a Non-Protic Solvent (e.g., CDCl₃).
Chromatographic Separations for this compound Reaction Product Analysis
Following the completion of a reaction or as part of a quenched-flow experiment, chromatographic techniques are essential for separating the complex mixture of products. This separation is a prerequisite for the unambiguous identification and quantification of each component.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the separation and identification of volatile and semi-volatile organic compounds. researchgate.net The decomposition of this compound is expected to generate several volatile products. The reaction mixture is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratios of the fragments, allows for definitive identification. researchgate.netakjournals.com
For this compound, GC-MS would be used to identify volatile chlorinated organic compounds such as chloroform, dichloromethane, and tetrachloroethane, as well as other potential byproducts. unt.eduresearchgate.net The technique provides both qualitative identification and, with appropriate calibration, quantitative analysis of the product distribution. cromlab-instruments.es
| Potential Volatile Product | Formula | Expected Retention Time | Key Mass Spectral Fragments (m/z) |
| Dichloromethane | CH₂Cl₂ | Early eluting | 84, 86, 49, 51 |
| Chloroform | CHCl₃ | Mid eluting | 118, 120, 83, 85 |
| 1,1,2,2-Tetrachloroethane | C₂H₂Cl₄ | Late eluting | 166, 168, 131, 133, 83, 85 |
| Carbon Dioxide | CO₂ | Very early eluting | 44 |
Table 4: Expected GC-MS Data for Potential Volatile Products of this compound Decomposition.
For products that are non-volatile, thermally labile, or highly polar, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. researchgate.net In the context of this compound reactions, non-volatile derivatives could include dichloroacetic acid (formed via hydrogen abstraction by the acyloxyl radical) or various ester products.
A common mode of HPLC for this application is reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. separationmethods.com Compounds are separated based on their hydrophobicity. Detection is typically achieved using a UV detector, as many of the expected products contain chromophores. sielc.com HPLC allows for the quantification of key non-volatile products, complementing the data obtained from GC-MS to provide a complete mass balance of the reaction. nih.gov An HPLC method can be developed to separate the parent peroxide from its degradation products like dichloroacetic acid. separationmethods.com
| Compound | Typical Column | Mobile Phase | Detection | Expected Retention |
| This compound | C18 Reversed-Phase | Acetonitrile/Water gradient | UV (210 nm) | More retained |
| Dichloroacetic acid | C18 Reversed-Phase | Acetonitrile/Water with acid modifier (e.g., formic acid) | UV (210 nm) | Less retained |
Table 5: Illustrative HPLC Method Parameters for the Analysis of this compound and a Non-Volatile Derivative.
Electrochemical Methods in this compound Studies
Direct electrochemical studies specifically targeting this compound are not extensively documented in publicly available scientific literature. However, the general principles of electrochemical analysis of organic peroxides can provide a framework for potential research methodologies.
Electrochemical techniques, such as cyclic voltammetry, could theoretically be employed to investigate the reduction-oxidation behavior of the peroxide bond in this compound. The electrochemical reduction of diacyl peroxides typically involves the irreversible cleavage of the O-O bond. The potential at which this reduction occurs would be influenced by the electron-withdrawing nature of the dichloroacetyl groups, which would likely shift the reduction potential to more positive values compared to unsubstituted diacyl peroxides.
A hypothetical cyclic voltammetry study of this compound might involve a three-electrode system, with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The resulting voltammogram would be expected to show a cathodic peak corresponding to the irreversible reduction of the peroxide. The peak potential and current could provide insights into the thermodynamics and kinetics of the electron transfer process.
It is important to note that the practical application of these methods would require careful consideration of the solvent and supporting electrolyte to ensure the stability of this compound and to avoid interferences. The reactive nature of this compound could also lead to electrode fouling, necessitating specialized electrode materials or cleaning procedures.
Advanced Techniques for this compound Quantification in Research Matrices
Given the thermal lability of many organic peroxides, techniques that operate under mild conditions are generally preferred for their quantification. Mass spectrometry-based methods, in particular, have shown significant promise for the analysis of diacyl peroxides.
Coordination Ionspray Tandem Mass Spectrometry (CIS-MS/MS)
Research on other diacyl peroxides has demonstrated the utility of Coordination Ionspray Tandem Mass Spectrometry (CIS-MS/MS) for their characterization. nih.govacs.org This technique involves the coordination of the diacyl peroxide with a silver ion (Ag+), forming adducts such as [M + Ag]+. These adducts can then be subjected to collision-induced dissociation (CID) to elicit structurally informative fragmentation patterns.
For this compound, this method would likely involve the formation of a silver ion adduct, which could then be analyzed to confirm the molecular weight and structure of the compound. The fragmentation pathways would be expected to involve the homolytic cleavage of the O-O bond, a characteristic feature of diacyl peroxides. nih.govacs.org
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Another powerful technique for the analysis of diacyl peroxides is Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) using an ammonium (B1175870) acetate (B1210297) buffer. nih.gov This method allows for the formation of ammonium adducts, [M + NH4]+, which are amenable to mass spectrometric analysis. The subsequent tandem mass spectrometry (MS/MS) experiments can provide detailed structural information through the analysis of fragmentation patterns. Homolytic cleavage of the peroxide bond is a predominant fragmentation pathway observed for diacyl peroxides using this technique. nih.gov
The application of ESI-MS/MS to this compound would offer a sensitive and specific method for its detection and quantification in various research matrices. The high resolution and accuracy of modern mass spectrometers would enable the confident identification of this specific peroxide, even in complex mixtures.
The following table summarizes the key parameters of these advanced analytical techniques as they might be applied to the study of this compound, based on findings for analogous diacyl peroxides.
| Parameter | Coordination Ionspray Tandem Mass Spectrometry (CIS-MS/MS) | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) |
| Ionization Source | Ionspray | Electrospray |
| Adduct Formation | Silver ion (Ag+) adducts (e.g., [M + Ag]+) | Ammonium ion (NH4+) adducts (e.g., [M + NH4]+) |
| Key Advantage | Provides unique structural information through selective dissociation of silver adducts. nih.govacs.org | Suitable for thermally labile compounds; avoids high temperatures that could cause degradation. nih.gov |
| Typical Fragmentation | Homolytic cleavage of the O-O bond. nih.govacs.org | Predominantly homolytic cleavage of the peroxy bond. nih.gov |
| Applicability | Demonstrated for various diacyl peroxides. nih.govacs.org | Effective for the structural analysis of a range of diacyl peroxides. nih.gov |
Applications of Dichloroacetyl Peroxide in Chemical Synthesis and Materials Science
Dichloroacetyl Peroxide as an Initiator in Polymerization Processes
Organic peroxides are widely used as radical initiators in the synthesis of polymers. wikipedia.orgtcichemicals.com The decomposition of the peroxide generates free radicals that initiate the chain-growth polymerization of monomers. libretexts.org this compound, upon thermal or photochemical decomposition, is expected to form two dichloroacetyloxyl radicals, which can then initiate polymerization.
Synthesis of Specialty Polymers using this compound Initiation
The use of this compound as an initiator can be particularly valuable in the synthesis of specialty polymers where the incorporation of chloro-functional groups is desired. The initiator-derived fragments can be incorporated as end-groups in the polymer chains. In the case of this compound, this would result in polymer chains terminated with dichloroacetyl groups. These functional end-groups can be beneficial for subsequent polymer modification or for imparting specific properties to the final material, such as improved flame retardancy or altered solubility.
The general mechanism for radical polymerization initiated by a diacyl peroxide like this compound is as follows:
Initiation: The peroxide decomposes to form primary radicals. (Cl₂CHCOO)₂ → 2 Cl₂CHCOO•
Propagation: The primary radical adds to a monomer unit to start the polymer chain. Cl₂CHCOO• + M → Cl₂CHCOOM• Cl₂CHCOOM• + n(M) → Cl₂CHCOO(M)ₙM•
Termination: The growing polymer chains are terminated by combination or disproportionation. 2 Cl₂CHCOO(M)ₙM• → Polymer
The table below illustrates potential monomers that could be polymerized using this compound to yield specialty polymers.
| Monomer | Resulting Polymer | Potential Application of the Polymer |
| Vinyl Chloride | Poly(vinyl chloride) (PVC) | Pipes, window frames, flooring |
| Styrene | Polystyrene | Packaging, insulation, consumer goods |
| Methyl Methacrylate | Poly(methyl methacrylate) (PMMA) | Optical fibers, acrylic glass, adhesives |
| Acrylonitrile | Polyacrylonitrile | Carbon fiber precursor, textiles |
Controlled Radical Polymerization Methodologies Utilizing this compound Derivatives
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. itu.edu.trsigmaaldrich.com While conventional radical initiators like this compound are not directly used in some CRP methods, their derivatives can be adapted for such processes.
For instance, in reverse ATRP, a conventional radical initiator is used in conjunction with a transition-metal complex in its higher oxidation state. itu.edu.tr this compound could potentially be employed in such systems to generate the initial radicals. The reactivity of the initiator is a crucial factor in these systems, and the electron-withdrawing nature of the dichloroacetyl groups might influence the decomposition kinetics of the peroxide, offering a different initiation profile compared to other peroxides.
Preparation of Functionalized Polymeric Materials via this compound-Initiated Reactions
The fragments of the initiator are incorporated into the polymer chains, providing a straightforward method for the synthesis of functionalized polymers. researchgate.net When this compound is used as an initiator, the resulting polymer chains will possess dichloroacetyl end-groups. These groups can serve as handles for further chemical modifications, allowing for the preparation of more complex polymeric architectures such as block copolymers or graft copolymers. For example, the dichloroacetate end-groups could potentially be hydrolyzed to carboxylic acids, which can then be used in esterification or amidation reactions to attach other polymer chains or functional molecules. nih.gov
This compound in Organic Synthesis as a Reagent
Beyond polymerization, organic peroxides can be utilized as reagents in various organic transformations, primarily as sources of radicals or as oxidizing agents. researchgate.netlongdom.org
Halogenation Reactions Mediated by this compound
While not a direct halogenating agent itself, this compound can be used in reactions where a radical mechanism leads to halogenation. The peroxide can act as an initiator for radical halogenation reactions, particularly with substrates that are susceptible to free-radical attack. For instance, in the presence of a halogen source like carbon tetrachloride or N-halosuccinimides, this compound can initiate the halogenation of alkanes or the side chains of alkylaromatic compounds.
The general steps for a radical halogenation reaction initiated by this compound would be:
Initiation: (Cl₂CHCOO)₂ → 2 Cl₂CHCOO•
Chain Propagation: Cl₂CHCOO• + R-H → Cl₂CHCOOH + R• R• + X₂ → R-X + X• X• + R-H → H-X + R•
Termination: Combination of any two radical species.
The following table provides hypothetical examples of halogenation reactions that could be mediated by this compound.
| Substrate | Halogenating Agent | Product |
| Toluene | N-Bromosuccinimide (NBS) | Benzyl bromide |
| Cyclohexane | Sulfuryl chloride (SO₂Cl₂) | Chlorocyclohexane |
| Isobutane | Bromine (Br₂) | tert-Butyl bromide |
Selective Functionalization of Organic Compounds using this compound
This compound can be a source of dichloroacetyloxyl radicals, which can participate in addition reactions to unsaturated compounds or abstract hydrogen atoms to generate substrate radicals, leading to selective functionalization. researchgate.netnih.gov The electrophilic nature of the oxygen-centered radicals derived from peroxides can influence the selectivity of these reactions.
For example, the addition of dichloroacetyloxyl radicals to alkenes would result in the formation of an adduct that could then undergo further reactions. This approach could be used to introduce the dichloroacetoxy group into organic molecules, which could be a useful functional group for further synthetic manipulations. The selectivity of such reactions would depend on the stability of the intermediate radicals formed.
Development of Novel Materials and Composites Employing this compound
The development of novel materials and composites frequently relies on the precise control of polymerization and crosslinking reactions. Organic peroxides, as a class, are instrumental in these processes. They function as initiators for the free-radical polymerization of various monomers, leading to the formation of a diverse array of polymers. pergan.com Furthermore, they are employed as crosslinking agents for thermoplastics and curing agents for thermosetting resins, which are foundational processes in the creation of advanced composite materials with enhanced mechanical and thermal properties. turkchem.net
Surface Modification and Grafting Techniques Utilizing this compound
Surface modification techniques are employed to alter the surface properties of a material, such as wettability, adhesion, and biocompatibility, without affecting its bulk characteristics. nih.gov Graft polymerization is a powerful method for surface modification where polymer chains are covalently attached to a substrate. nih.gov This is often achieved through a "grafting from" approach, where polymerization is initiated from active sites on the surface.
Organic peroxides can be utilized to create these active sites. The radicals generated from the peroxide decomposition can abstract hydrogen atoms from the substrate's polymer backbone, creating macroradicals that can initiate the polymerization of a monomer, thereby grafting new polymer chains onto the surface.
While no specific studies were found that utilize this compound for this purpose, it is plausible that it could function as an effective initiator for surface grafting. The process would involve exposing a substrate to this compound and a suitable monomer, followed by thermal treatment to initiate the grafting process. The resulting modified surface would possess properties characteristic of the grafted polymer.
Table 1: Potential Monomers and Substrates for Grafting Initiated by a Diacyl Peroxide
| Monomer | Substrate | Potential Property Modification |
| Acrylic Acid | Polypropylene | Increased hydrophilicity and printability |
| Styrene | Cellulose | Enhanced compatibility with polystyrene matrices |
| N-isopropylacrylamide | Polyethylene | Thermo-responsive surface properties |
| Glycidyl methacrylate | Silicone | Introduction of reactive epoxy groups for further functionalization |
| This table illustrates general examples of peroxide-initiated grafting and does not represent specific data for this compound. |
Applications in Advanced Polymer Composites and Coatings
Advanced polymer composites, which consist of a polymer matrix reinforced with fibers or particulates, offer a unique combination of high strength, low weight, and corrosion resistance. The performance of these composites is highly dependent on the curing of the polymer matrix. Organic peroxides are widely used as curing agents for thermosetting resins, such as unsaturated polyesters and vinyl esters, which are common matrices in composites. turkchem.net The peroxide initiates a crosslinking reaction, transforming the liquid resin into a rigid, three-dimensional network.
Similarly, many high-performance coatings rely on peroxide-initiated curing to achieve their desired properties, including hardness, chemical resistance, and durability.
Based on the established role of other diacyl peroxides, such as benzoyl peroxide and dicumyl peroxide, in the curing of composites and coatings, it can be inferred that this compound could also serve as a curing agent. mdpi.comnih.gov The choice of peroxide for a specific application is dictated by its decomposition temperature profile, which must be compatible with the processing parameters of the composite or coating system. The unique structure of this compound might offer a different reactivity and decomposition profile, potentially enabling the curing of specific resin systems or providing advantages in processing.
Table 2: Examples of Polymer Composites and Peroxide Types for Curing
| Polymer Matrix | Reinforcement | Common Peroxide Type | Typical Application |
| Unsaturated Polyester | Glass Fiber | Ketone Peroxides (e.g., MEKP) | Marine and automotive components |
| Vinyl Ester | Carbon Fiber | Diacyl Peroxides (e.g., BPO) | Chemical storage tanks, infrastructure |
| Polypropylene | Natural Fiber | Dialkyl Peroxides (e.g., Dicumyl Peroxide) | Automotive interior parts, decking |
| Elastomers | Carbon Black | Dialkyl Peroxides | Hoses, seals, and gaskets |
| This table provides general examples of peroxide applications in composites and does not include specific data for this compound. |
Environmental Fate and Transformation Studies of Dichloroacetyl Peroxide
Degradation Pathways of Dichloroacetyl Peroxide in Environmental Matrices
The degradation of this compound in the environment proceeds through several key pathways, primarily hydrolysis and photolysis, which break down the molecule into simpler, less reactive substances.
The hydrolytic stability of this compound is anticipated to be low. The presence of two ester-like linkages makes the molecule susceptible to hydrolysis, a chemical process in which a water molecule cleaves a bond. This reaction is a primary degradation pathway for many organic chemicals in aqueous environments.
Table 1: Predicted Hydrolytic Transformation of this compound
| Reactant | Process | Primary Products | Influencing Factors |
|---|
Photolytic degradation, or photolysis, is another significant pathway for the transformation of this compound in the environment. This process involves the absorption of light energy, typically from sunlight, which leads to the cleavage of chemical bonds within the molecule. The peroxide bond is particularly susceptible to photolytic cleavage.
In the aqueous phase, direct photolysis can occur when this compound absorbs ultraviolet (UV) radiation. This process can lead to the formation of reactive radical species. Additionally, indirect photolysis can be initiated by other light-absorbing substances present in the water, such as dissolved organic matter, which can transfer energy to the this compound molecule, causing it to break down.
In the atmospheric phase, this compound, if present, would be subject to rapid degradation. The high-energy UV radiation in the upper atmosphere would quickly cleave the peroxide bond, leading to the formation of various radical species that would then participate in further atmospheric chemical reactions. The photolytic half-life of many organic peroxides in the atmosphere is typically short, on the order of minutes to hours.
Abiotic Transformation Products of this compound
The abiotic transformation of this compound through hydrolysis and photolysis results in the formation of several degradation products. The primary and subsequent transformation products are generally smaller, more polar, and often less toxic than the parent compound.
The initial hydrolysis is expected to produce dichloroacetic acid and peroxyacetic acid. Peroxyacetic acid is itself unstable and will further decompose to acetic acid and hydrogen peroxide. Hydrogen peroxide will ultimately break down into water and oxygen. Dichloroacetic acid is more persistent but can be further degraded through microbial action or other environmental processes.
Photolytic degradation can lead to a more complex array of transformation products due to the formation of highly reactive radical intermediates. These radicals can react with each other, with water, or with other environmental constituents to form a variety of smaller chlorinated and non-chlorinated organic compounds, eventually leading to mineralization to carbon dioxide, water, and chloride ions.
Table 2: Major Abiotic Transformation Products of this compound
| Degradation Pathway | Initial Products | Subsequent Products |
|---|---|---|
| Hydrolysis | Dichloroacetic acid, Peroxyacetic acid | Acetic acid, Hydrogen peroxide, Water, Oxygen |
Interaction of this compound with Environmental Constituents
The interaction of this compound with various environmental constituents can significantly influence its fate and transport. In soil and sediment, the compound can interact with organic matter and mineral surfaces.
Soil organic matter can play a dual role in the fate of this compound. It can act as a sorbent, temporarily sequestering the compound and reducing its availability for transport and degradation. Conversely, functional groups within the soil organic matter can react with the peroxide, potentially accelerating its degradation. The presence of transition metals in soil minerals can also catalyze the decomposition of the peroxide bond.
In aquatic systems, dissolved organic matter can influence the photolytic degradation of this compound, as previously mentioned. Furthermore, interactions with suspended sediments can lead to the removal of the compound from the water column through sorption processes. The nature of these interactions will depend on the specific properties of the soil, sediment, and water, such as organic matter content, clay content, and pH.
Challenges and Future Research Directions for Dichloroacetyl Peroxide
Overcoming Synthetic Challenges for Novel Dichloroacetyl Peroxide Derivatives
The synthesis of novel derivatives of this compound presents a number of challenges that stem from the inherent instability of the peroxide bond and the reactivity of the dichloroacetyl group. The development of robust and selective synthetic methods is crucial for accessing a wider range of structures with tailored properties.
A primary challenge lies in the controlled introduction of functional groups onto the dichloroacetyl moiety without causing premature decomposition of the peroxide. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of adjacent positions, making selective functionalization difficult. Future research should focus on the development of mild and highly selective reaction conditions to modify the core structure.
Furthermore, the synthesis of unsymmetrical this compound derivatives, where the two acyl groups are different, is a significant hurdle. acs.orgnih.gov These compounds could offer unique reactivity profiles, but their preparation is often plagued by the formation of mixtures of symmetrical and unsymmetrical peroxides, leading to low yields and complex purification procedures. acs.org Innovative strategies, such as sequential acylation of a peroxy intermediate or the use of specific catalysts to direct the reaction, are needed to overcome this challenge.
Another area for investigation is the synthesis of derivatives with varying chain lengths and substitution patterns. These modifications could fine-tune the solubility, thermal stability, and radical-generating capabilities of the peroxide. Accessing a diverse library of this compound derivatives is essential for exploring their full potential in various applications.
A summary of key synthetic challenges and potential research directions is presented in the table below.
| Synthetic Challenge | Potential Future Research Directions |
| Instability of the peroxide bond during derivatization | Development of low-temperature and non-radical synthetic methods. |
| Selective functionalization of the dichloroacetyl group | Utilization of protecting group strategies and highly selective catalysts. |
| Synthesis of unsymmetrical derivatives | Exploration of sequential acylation routes and enzymatic catalysis. |
| Control over physical properties (solubility, stability) | Systematic variation of alkyl chain length and substituent effects. |
Elucidation of Complex this compound Reaction Networks
A thorough understanding of the reaction mechanisms of this compound is fundamental to its effective and safe utilization. The decomposition of diacyl peroxides can proceed through various pathways, including homolytic cleavage of the O-O bond to generate acyloxyl radicals, which can then undergo decarboxylation to form alkyl radicals. researchgate.netrsc.org The presence of two chlorine atoms on the acetyl group is expected to significantly influence the stability and subsequent reactions of these radical intermediates.
Future research should employ a combination of experimental and computational techniques to map out the complex reaction networks of this compound. nih.gov Time-resolved spectroscopic methods can be used to detect and characterize transient radical species, providing direct evidence for proposed mechanisms. researchgate.net Product analysis under various reaction conditions (e.g., temperature, solvent, presence of radical traps) will also yield valuable insights into the competing reaction pathways. acs.orgacs.org
Computational studies, such as density functional theory (DFT) calculations, can provide detailed energetic profiles of different decomposition pathways and subsequent radical reactions. researchgate.net These theoretical models can help to predict the most likely mechanisms and guide the design of experiments to validate these predictions. The interplay between thermal and photochemical decomposition routes also warrants further investigation to enable more precise control over the generation of radicals. nih.gov
Key areas for future research in elucidating the reaction networks of this compound are outlined below.
| Research Area | Methodologies and Objectives |
| Identification of Radical Intermediates | Time-resolved spectroscopy (e.g., EPR, laser flash photolysis) to detect and characterize transient species. |
| Mapping of Decomposition Pathways | Detailed product analysis under varying conditions; kinetic studies to determine reaction orders and activation energies. |
| Computational Modeling | DFT and other quantum chemical methods to calculate energetic profiles of reaction pathways and predict product distributions. |
| Influence of Reaction Environment | Systematic studies on the effect of solvent polarity, viscosity, and additives on the reaction mechanism. |
Exploration of Untapped Applications of this compound in Advanced Chemistry
While diacyl peroxides are well-established as radical initiators in polymerization, the unique structural features of this compound may open doors to novel applications in advanced chemistry. rsc.orgresearchgate.net The presence of the dichlorinated alkyl fragment could impart specific properties to the resulting polymers or serve as a reactive handle for further chemical transformations.
One promising area is the use of this compound in controlled radical polymerization techniques. By carefully tuning the reaction conditions, it may be possible to achieve better control over polymer molecular weight, architecture, and functionality. The influence of the dichloroacetyl end-groups on the properties of the resulting polymers, such as thermal stability, flame retardancy, and chemical resistance, should be systematically investigated. pergan.com
Beyond polymerization, this compound could serve as a reagent for the introduction of the dichloroacetyl group into organic molecules. rsc.org This functional group is a precursor to various other functionalities and could be a valuable building block in the synthesis of fine chemicals and pharmaceuticals. wikipedia.org The development of catalytic systems that can control the reactivity and selectivity of these functionalization reactions is a key research direction.
Furthermore, the potential of this compound as an oxidizing agent in organic synthesis remains largely unexplored. researchgate.net The peroxide bond can, under certain conditions, participate in oxygen transfer reactions. Investigating the scope and limitations of this compound in oxidation chemistry could lead to the development of new and efficient synthetic methodologies.
| Potential Application Area | Research Focus |
| Controlled Radical Polymerization | Investigating its use in techniques like ATRP or RAFT to synthesize well-defined polymers. |
| Functionalization of Organic Molecules | Developing methods for the selective introduction of the dichloroacetyl moiety into various substrates. |
| Oxidizing Agent in Organic Synthesis | Exploring its utility in oxidation reactions, such as epoxidation or hydroxylation, potentially with catalytic activation. |
| Synthesis of Specialty Polymers | Utilizing the dichloroacetyl end-groups to impart specific properties like flame retardancy or as sites for post-polymerization modification. |
Development of Sustainable and Green Chemistry Approaches for this compound Utilization
In line with the growing emphasis on sustainable chemistry, future research on this compound should prioritize the development of environmentally benign methods for its synthesis and application. thousandscomposite.com This includes the use of greener solvents, the development of catalytic processes to minimize waste, and the improvement of energy efficiency. doria.fimdpi.comworldwidejournals.com
The traditional synthesis of diacyl peroxides often involves the use of hazardous reagents and organic solvents. wikipedia.org A key challenge is to develop synthetic routes that utilize renewable starting materials and environmentally friendly solvents, such as water or supercritical carbon dioxide. pitt.edu The use of heterogeneous catalysts that can be easily separated and recycled would also contribute to a more sustainable process. polymtl.ca
In its applications, particularly in polymerization, the development of solvent-free or aqueous-based systems would significantly reduce the environmental impact. pergan.com Furthermore, exploring the use of this compound in flow chemistry setups could offer advantages in terms of safety, efficiency, and scalability, as it allows for better control over reaction parameters and minimizes the accumulation of hazardous intermediates.
The principles of green chemistry should guide the future development of this compound chemistry, as summarized in the following table.
| Green Chemistry Principle | Application to this compound Research |
| Waste Prevention | Development of high-yield, atom-economical synthetic routes. |
| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or solvent-free conditions for synthesis and application. |
| Design for Energy Efficiency | Exploration of catalytic processes that operate at lower temperatures and pressures. |
| Use of Renewable Feedstocks | Investigation of bio-based precursors for the synthesis of this compound derivatives. |
| Catalysis | Development of recyclable heterogeneous catalysts to replace stoichiometric reagents. |
Integration of Machine Learning and Artificial Intelligence in this compound Research and Design
ML models can be trained on existing data for various organic peroxides to predict key properties of new this compound derivatives, such as their thermal stability, decomposition kinetics, and reactivity. researchgate.net This predictive capability can guide synthetic efforts by prioritizing candidates with desired characteristics, thereby reducing the need for extensive experimental screening. mdpi.com
Furthermore, AI can be utilized to explore the vast chemical space for untapped applications of this compound. By analyzing molecular structures and their known activities, AI algorithms could identify potential new uses in areas such as materials science or medicinal chemistry, where the unique properties of the dichloroacetyl group might be advantageous. nih.govyoutube.com
The potential impact of AI and machine learning on this compound research is highlighted below.
| Application of AI/ML | Specific Goals and Methodologies |
| Prediction of Molecular Properties | Development of quantitative structure-property relationship (QSPR) models to predict stability, reactivity, and other properties of novel derivatives. |
| Optimization of Reaction Conditions | Use of machine learning algorithms (e.g., Bayesian optimization) to efficiently explore reaction parameter space and identify optimal conditions. |
| Discovery of New Applications | Employment of AI-driven virtual screening and data mining to identify potential new uses in diverse fields. |
| Elucidation of Reaction Mechanisms | Integration of computational chemistry with machine learning to analyze complex reaction networks and predict reaction outcomes. |
Concluding Perspectives on Dichloroacetyl Peroxide Research
Synthesis of Current Dichloroacetyl Peroxide Research Findings
Current research on diacyl peroxides, the class to which this compound belongs, has significantly broadened their synthetic utility. rsc.orgresearchgate.net Initially viewed primarily as radical initiators, recent studies have highlighted their role as sources for O- and C-functional groups, enabling novel chemical transformations. rsc.orgresearchgate.net The reactivity of diacyl peroxides can be controlled, with or without transition-metal catalysts, to serve as electrophiles and oxidants in organic synthesis. rsc.orgresearchgate.net This has led to their use in a variety of arylation and alkylation reactions, which are valuable for creating complex molecules. rsc.orgresearchgate.net
Broader Implications of this compound Research for Peroxide Chemistry
The expanded understanding of diacyl peroxide reactivity has wider implications for the field of peroxide chemistry. The ability to control the reaction pathways of these compounds opens up new avenues for designing synthetic methodologies. rsc.orgresearchgate.net For example, cyclic diacyl peroxides have been explored as effective O-electrophiles in cross-coupling reactions. researchgate.net Research into the activation of peroxides, including diacyl peroxides, continues to be an active area, with studies focusing on their reactions with various organic compounds. acs.orgufl.edu This body of work contributes to a more comprehensive understanding of the fundamental reactivity of the peroxide bond.
Outlook for Transformative Research in this compound Chemistry
Future research in the field of diacyl peroxides is likely to focus on developing even more selective and efficient catalytic systems to control their reactivity. There is potential for the discovery of new transformations that exploit the unique properties of the peroxide bond. As the demand for more sustainable and "green" chemical processes grows, the use of peroxides as oxidants is attractive because their byproducts are often benign. researchgate.net For instance, hydrogen peroxide, a related and simple peroxide, is considered an environmentally friendly oxidant as its primary byproduct is water. researchgate.net Continued research into the direct synthesis of peroxides and their application in continuous flow chemistry could lead to safer and more scalable industrial processes. researchgate.netmdpi.com There is also ongoing interest in developing new high-energy materials based on peroxides. mdpi.com
Q & A
Basic Questions
Q. What are the critical safety protocols for handling and storing dichloroacetyl peroxide in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., nitrogen or argon) to minimize oxidation and evaporation risks. Monitor container volume regularly to account for evaporative loss .
- Testing : Test for peroxides before each use using iodide titration, test strips, or UV spectroscopy. Assume peroxide presence unless recently confirmed .
- Disposal : Dispose of unused material after the maximum retention period (typically 3–6 months for Class B peroxides) or if peroxide concentrations exceed 10 ppm .
Q. How can researchers mitigate risks associated with peroxide decomposition during routine experiments?
- Methodological Answer :
- Environmental Control : Avoid exposure to heat, light, or mechanical shock. Use temperature-controlled environments (e.g., refrigeration at 4°C for short-term storage) .
- Contamination Prevention : Use glass containers instead of metal or plastic to reduce catalytic decomposition. Implement strict contamination protocols for solvents like ethers or ketones .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for resolving structural ambiguities in this compound derivatives?
- Methodological Answer :
- X-Ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (e.g., Enraf-Nonius diffractometers, as used in mollisin characterization) .
- Spectroscopy : Combine NMR and high-resolution mass spectrometry (HRMS) to analyze electronic environments and fragmentation patterns. Compare results with computational models (e.g., DFT calculations) .
Q. How can conflicting data on this compound’s decomposition kinetics under varying humidity and oxygen levels be resolved?
- Methodological Answer :
- Kinetic Studies : Conduct controlled experiments using gas chromatography (GC) or HPLC to track decomposition products (e.g., phosgene or dichloroacetyl chloride) under defined O and humidity conditions .
- Model Validation : Compare experimental rate constants with theoretical models (e.g., Arrhenius equations) to identify outliers. Adjust for autocatalytic effects using differential scanning calorimetry (DSC) .
Q. What methodological frameworks are used to assess the oxidative reactivity of this compound in complex reaction systems?
- Methodological Answer :
- Calorimetric Analysis : Measure heat flow using adiabatic calorimetry to quantify exothermicity during oxidation reactions. Correlate with product yields via GC-MS .
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to identify free-radical pathways. Monitor intermediates using in-situ FTIR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
